3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C12H14INO4 |
|---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PRTQZMDTSIRQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by iodination of the benzoic acid derivative. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The iodination can be performed using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Deprotection Reactions: The primary product is the free amine derivative of the benzoic acid.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo selective reactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid primarily involves its reactivity due to the presence of the Boc-protected amine and iodine substituent. The Boc group provides protection during synthetic steps and can be removed to reveal the reactive amine. The iodine atom allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: Similar in having a Boc-protected amine group.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Another compound with a Boc-protected amine.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid is unique due to the combination of the Boc-protected amine and the iodine substituent on the benzoic acid core. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid, also known as Boc-(S)-3-amino-4-(4-iodophenyl)butyric acid, is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H20INO4
- Molecular Weight : 405.23 g/mol
- IUPAC Name : N-tert-butoxycarbonyl-(3S)-3-(4-iodobenzyl)-beta-alanine
- CAS Number : 270065-71-9
The structure features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The Boc group can be cleaved under physiological conditions, releasing the active amine derivative that interacts with various enzymes and receptors. This mechanism can modulate several biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antitumor activities.
Antiparasitic Activity
Recent studies have highlighted the compound's potential against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that derivatives of this compound exhibited significant antiplasmodial activity:
| Compound | IC50 (µM) | Selectivity Index (S.I.) |
|---|---|---|
| Compound 1 | 0.6172 | 299.7 |
| Compound 12 | 9.325 | 21.71 |
| Compound 14 | 21.28 | 6.080 |
These findings indicate a correlation between the substitution pattern on the anilino structure and the compound's biological efficacy, suggesting that structural modifications can enhance therapeutic potential against malaria .
Cytotoxicity Studies
Cytotoxicity assessments in L-6 cells revealed varying degrees of toxicity among different derivatives:
| Compound | IC50 (L-6 Cells) (µM) |
|---|---|
| Compound 1 | 185.0 |
| Compound 12 | 129.4 |
| Compound 14 | 202.5 |
The selectivity indices indicate that while some compounds exhibit promising antiparasitic activity, they may also have cytotoxic effects that need to be carefully evaluated for clinical use .
Case Studies
In a notable study exploring structure-activity relationships (SAR), researchers synthesized several derivatives of the compound and evaluated their biological activities against various strains of P. falciparum. The results indicated that bulky substituents on the terminal nitrogen atom could enhance antiplasmodial activity while maintaining lower cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
